2-(3-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
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Overview
Description
2-(3-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a 3-methylphenyl group and a 2-oxopyrrolidin-1-yl group attached to a phenylacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 3-methylphenyl group: This can be achieved through Friedel-Crafts alkylation of toluene with a suitable alkyl halide.
Introduction of the 2-oxopyrrolidin-1-yl group: This step involves the reaction of a pyrrolidinone derivative with an appropriate reagent to introduce the oxo group.
Coupling with phenylacetamide: The final step involves coupling the 3-methylphenyl and 2-oxopyrrolidin-1-yl groups with phenylacetamide under suitable reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(3-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: These compounds are used as UV stabilizers in lacquers and plastics.
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection/deprotection.
Uniqueness
2-(3-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
2-(3-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C18H22N2O
- Molecular Weight : 290.38 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis and interference with protein synthesis.
- Anticancer Activity : In vitro studies have shown that this compound has cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation.
- Neuroprotective Effects : Research suggests that the compound may have neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells:
- Receptor Binding : The compound may act as an antagonist or agonist at certain receptors, influencing various signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial effects.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluating the cytotoxic effects of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines demonstrated significant reductions in cell viability at concentrations above 10 µM. Mechanistic studies revealed that the compound induces apoptosis through the intrinsic pathway, characterized by increased levels of cytochrome c release and activation of caspase cascades.
Case Study 2: Neuroprotective Effects
Research investigating the neuroprotective effects of this compound utilized a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuronal cells. Treatment with the compound resulted in a significant decrease in reactive oxygen species (ROS) levels and improved cell viability compared to controls. This suggests a potential role for the compound in protecting against neurodegenerative conditions.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-5-2-6-15(11-14)12-18(22)20-16-7-3-8-17(13-16)21-10-4-9-19(21)23/h2-3,5-8,11,13H,4,9-10,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAITRUCGKFTSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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